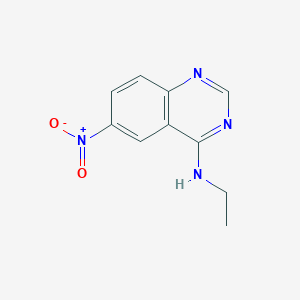

4-Quinazolinamine, N-ethyl-6-nitro-

Description

Historical Trajectories and Fundamental Principles of the Quinazoline (B50416) Heterocycle

The journey of quinazoline chemistry began in 1869 when Griess first synthesized a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, the parent quinazoline molecule, an aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, was not prepared until later. nih.govwikipedia.org August Bischler and Lang are credited with the first synthesis of quinazoline in 1895 through the decarboxylation of its 2-carboxy derivative. wikipedia.org A more efficient synthesis was later developed by Siegmund Gabriel in 1903. nih.govwikipedia.org The name "quinazoline" itself was proposed by Widdege, recognizing its isomeric relationship with cinnoline (B1195905) and quinoxaline. researchgate.netnih.gov

Fundamentally, quinazoline (C₈H₆N₂) is a planar, light yellow crystalline solid soluble in water. wikipedia.org Its structure, also known as 1,3-diazanaphthalene, is isomeric with other benzodiazines like cinnoline, quinoxaline, and phthalazine. wikipedia.orgnih.gov The presence and positions of the two nitrogen atoms in the pyrimidine ring are crucial to its chemical properties and biological activities. Electrophilic substitution reactions, such as nitration, are known to occur, with theoretical calculations suggesting the order of reactivity at different positions. nih.govscispace.com Nitration with fuming nitric acid in concentrated sulfuric acid typically yields 6-nitroquinazoline (B1619102). nih.govscispace.com The quinazoline ring is also susceptible to nucleophilic attack, particularly at the 4-position. scispace.com

Overview of Substituted Quinazoline Chemical Space and its Broad Relevance in Chemical Biology

While the parent quinazoline molecule is of academic interest, it is the vast chemical space of its substituted derivatives that has garnered significant attention in medicinal chemistry and chemical biology. nih.govwikipedia.org By modifying the quinazoline core with various functional groups at different positions, a diverse library of compounds with a wide spectrum of biological activities can be generated. nih.govnih.gov

Substituted quinazolines and their oxidized counterparts, quinazolinones, are recognized for their extensive pharmacological potential. nih.govresearchgate.netmdpi.com These derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. nih.govnih.govmdpi.com The versatility of the quinazoline scaffold allows for the fine-tuning of a molecule's properties to interact with specific biological targets. nih.gov This has led to the development of several clinically approved drugs, such as the anticancer agent gefitinib, which functions as an inhibitor of the epidermal growth factor receptor (EGFR) kinase. wikipedia.orgnih.gov The ability to systematically alter substituents on the quinazoline ring provides a powerful tool for establishing structure-activity relationships and optimizing lead compounds in drug discovery. nih.gov

Specific Academic and Research Focus on Nitro-Substituted Quinazoline Derivatives

Within the expansive landscape of substituted quinazolines, nitro-substituted derivatives have emerged as a specific area of intense research. The introduction of a nitro group (-NO₂) can significantly influence a molecule's electronic properties, lipophilicity, and potential for biological interactions.

Research has demonstrated that the presence of a nitro group on the quinazoline ring can confer potent biological activities. For instance, studies have focused on the design and synthesis of 6-nitro-4-substituted quinazoline derivatives as potential anticancer agents. tandfonline.comtandfonline.comnih.gov These compounds have been evaluated for their ability to inhibit key cellular targets like the epidermal growth factor receptor (EGFR). tandfonline.comtandfonline.comnih.gov The nitro group's electron-withdrawing nature can impact the binding affinity of the molecule to its target protein.

Furthermore, nitro-substituted quinazolines have been explored for other therapeutic applications. For example, certain nitro-derivatives have shown promise as antichagasic agents, targeting the parasite Trypanosoma cruzi. mdpi.com In these studies, the position of the nitro group was found to be crucial for the observed biological activity. The synthesis and evaluation of various nitro-substituted quinazolinones have also been a focus, with research into their cytotoxic effects on different cancer cell lines. nih.gov The consistent and varied biological activities reported for nitro-substituted quinazolines underscore the importance of this specific class of derivatives in the ongoing search for novel therapeutic agents.

Properties

CAS No. |

51687-08-2 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 |

IUPAC Name |

N-ethyl-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C10H10N4O2/c1-2-11-10-8-5-7(14(15)16)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3,(H,11,12,13) |

InChI Key |

LVXFITAHKJVHQC-UHFFFAOYSA-N |

SMILES |

CCNC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCNC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 6 Nitro 4 Quinazolinamine and Analogous Nitroquinazolinamine Systems

Strategies for the Construction of the Quinazoline (B50416) Ring System

The formation of the fundamental quinazoline structure is the initial and crucial phase in the synthesis of N-ethyl-6-nitro-4-quinazolinamine. Various methodologies have been developed to achieve this, primarily revolving around cyclocondensation reactions and the use of specific ortho-substituted benzene (B151609) precursors.

Cyclocondensation Reactions in Quinazoline Core Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of the quinazoline core. These reactions typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene ring. A variety of starting materials and reagents can be employed in these one-pot syntheses. For instance, the reaction of 2-aminobenzophenones with aryl amines, catalyzed by molecular iodine under an oxygen atmosphere, yields 2-arylquinazolines. nih.gov Similarly, a three-component reaction of substituted benzaldehydes, o-aminoarylketones, and ammonium (B1175870) acetate (B1210297), also catalyzed by iodine, produces highly substituted quinazolines in excellent yields. nih.gov

Transition-metal-free approaches have also gained traction. One such method involves the oxidative cyclization of benzylamines and 2-aminobenzophenones or 2-aminoacetophenones using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the reagent. nih.gov Furthermore, copper-catalyzed tandem reactions of 2-bromobenzyl bromides, aldehydes, and ammonium hydroxide (B78521) provide a pathway to diversely functionalized quinazolines. nih.gov

Utilization of Anthranilamide and o-Aminobenzonitrile as Key Precursors

Anthranilamide (2-aminobenzamide) and o-aminobenzonitrile are widely utilized and versatile starting materials for quinazoline synthesis. nih.gov Anthranilamide can undergo condensation with aldehydes to form quinazolin-4(3H)-ones. nih.govgoogle.com This reaction can be promoted by various catalysts and conditions, including visible light-induced photocatalysis and aerobic oxidation in DMSO. nih.govresearchgate.net The resulting quinazolinone can then be further functionalized.

o-Aminobenzonitrile is another key precursor. nih.gov It can react with Grignard reagents to form o-aminoketimines, which can then be cyclized with isothiocyanates to yield N,4-substituted quinazolines. nih.gov This approach offers good functional group tolerance and operational simplicity. nih.gov Additionally, o-aminobenzonitriles can be used in "on-water" synthetic protocols, highlighting a move towards more environmentally benign reaction conditions. nih.gov

Advanced Synthetic Techniques, Including Microwave-Assisted Protocols

To enhance reaction efficiency, reduce reaction times, and improve yields, advanced synthetic techniques like microwave-assisted synthesis have been extensively applied to the construction of quinazolines. benthamdirect.comnih.govfrontiersin.org Microwave irradiation has been shown to significantly accelerate the Niementowski reaction, a classical method for quinazolinone synthesis from anthranilic acid and formamide. nih.govfrontiersin.org This technology has been successfully employed in various quinazoline syntheses, including the aza-Wittig reaction of N-imidoyliminophosphoranes with aldehydes and the iron-catalyzed cyclization of 2-halobenzoic acids with amidines. nih.govsci-hub.cat The benefits of microwave-assisted synthesis include shorter reaction times, higher yields, and often solvent-free conditions, aligning with the principles of green chemistry. nih.govfrontiersin.orgresearchgate.net

Regioselective Introduction of the Nitro Group at Position 6

The introduction of a nitro group at the C-6 position of the quinazoline ring is a critical step in the synthesis of N-ethyl-6-nitro-4-quinazolinamine and its analogs, as this substituent often plays a key role in their biological activity. This can be achieved through two primary strategies: direct nitration of a pre-formed quinazoline scaffold or by incorporating a nitro-containing building block from the outset.

Electrophilic Nitration of Quinazoline Scaffolds

Electrophilic nitration is a common method for introducing a nitro group onto an aromatic ring. For quinazoline, nitration is the only known electrophilic substitution reaction. nih.gov The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. nih.gov The regioselectivity of this reaction is directed by the electron-donating or -withdrawing nature of the substituents already present on the quinazoline ring. In the case of the unsubstituted quinazoline, the reaction yields 6-nitroquinazoline (B1619102). nih.gov The order of reactivity for electrophilic attack on the quinazoline ring is predicted to be 8 > 6 > 5 > 7 > 4 > 2. nih.gov

Integration via Pre-functionalized Nitro-Aromatic Building Blocks

An alternative and often more controlled approach to obtaining 6-nitroquinazolines is to start with a benzene ring that already contains a nitro group at the desired position. This strategy avoids the potentially harsh conditions and regioselectivity issues of direct nitration. A common precursor for this method is 5-nitroanthranilic acid. nih.gov This compound can be acylated and then cyclized to form a 6-nitrobenzoxazinone, which can subsequently be reacted with an appropriate amine to yield the desired 6-nitro-4(3H)-quinazolinone derivative. nih.gov

Another key pre-functionalized building block is 2-azido-5-nitrobenzonitrile. This compound can undergo a one-pot reaction with carbonyl compounds and primary amines or amino acid methyl esters to produce 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines. lookchem.com This method is versatile and allows for the introduction of various substituents on the quinazoline core. lookchem.com

Formation of the N-ethyl Amine Linkage at Position 4

The introduction of the ethylamino group at the C4 position of the quinazoline scaffold is a pivotal step in the synthesis of N-ethyl-6-nitro-4-quinazolinamine. This transformation is most commonly achieved through nucleophilic aromatic substitution on a pre-functionalized quinazoline intermediate.

Nucleophilic Aromatic Substitution at C-4 of Halogenated Quinazoline Intermediates

The most prevalent and well-documented method for the synthesis of N-ethyl-6-nitro-4-quinazolinamine involves the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically utilizes a 4-halo-6-nitroquinazoline, most commonly 4-chloro-6-nitroquinazoline (B117968), as the electrophilic substrate and ethylamine (B1201723) as the nucleophile. The presence of the electron-withdrawing nitro group at the C6 position is crucial, as it activates the quinazoline ring towards nucleophilic attack, particularly at the C4 position.

The general reaction proceeds by the attack of ethylamine on the electron-deficient C4 carbon of the 4-chloro-6-nitroquinazoline. This addition forms a resonance-stabilized intermediate, often referred to as a Meisenheimer complex, which subsequently loses a chloride ion to yield the final substituted product.

The reaction conditions for this transformation can be optimized to achieve high yields. A variety of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF) and alcohols such as ethanol (B145695) or isopropanol (B130326) being common choices. The reaction temperature can range from ambient to elevated temperatures, often under reflux, to drive the reaction to completion. The use of a base, such as triethylamine (B128534) or an excess of ethylamine itself, is often incorporated to neutralize the hydrogen chloride generated during the reaction.

For instance, the reaction of 4-chloro-6-nitroquinazoline with ethylamine in a suitable solvent like ethanol can be heated to reflux for a specified period to afford N-ethyl-6-nitro-4-quinazolinamine. The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

| Reactants | Reagents & Solvents | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Chloro-6-nitroquinazoline, Ethylamine | Ethanol | Reflux | N-ethyl-6-nitro-4-quinazolinamine | Not specified | nih.gov |

| 4-Chloro-6-halo-2-phenylquinazolines, o-Toluidine | THF/H2O, Microwave | 2 hours | N-(o-tolyl)-6-halo-2-phenylquinazolin-4-amine | 74-78 | |

| 4-Chloro-7-fluoro-6-nitroquinazoline, 3-Chloro-4-fluoroaniline | 2-Propanol | 6 hours at 25°C | 4-(3-Chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline | ~90 (crude) |

Direct Coupling Reactions with Ethylamine or its Equivalents

While less common than the SNAr approach, direct coupling reactions represent an alternative strategy for the formation of the C4-N bond. These methods could potentially involve the coupling of a 6-nitroquinazoline derivative, activated at the C4 position by a different leaving group, with ethylamine or its synthetic equivalents. However, specific examples detailing the direct coupling for the synthesis of N-ethyl-6-nitro-4-quinazolinamine are not extensively reported in the literature. Conceptually, this could involve transition-metal-catalyzed cross-coupling reactions, though such methods are more frequently applied to the formation of C-C bonds in quinazoline chemistry.

Isolation and Purification Techniques for Synthesized Nitroquinazolinamines

Following the synthesis, the isolation and purification of the crude N-ethyl-6-nitro-4-quinazolinamine are critical to obtain a product of high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities present in the reaction mixture.

Upon completion of the reaction, the typical work-up procedure involves cooling the reaction mixture, followed by precipitation of the product. This can often be achieved by pouring the reaction mixture into water or by concentrating the solvent under reduced pressure. The resulting solid can then be collected by filtration.

Further purification is generally accomplished through one or a combination of the following techniques:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. Common solvents for the recrystallization of nitroquinazolinamine derivatives include ethanol, isopropanol, or mixtures of solvents like ethyl acetate and hexane (B92381). ekb.eg The selection of the appropriate solvent system is crucial to achieve good recovery and high purity.

Column Chromatography: For more challenging separations or to obtain highly pure material, column chromatography is the method of choice. A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate eluent system, which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. For nitroquinazolinamines, a common eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity. For basic compounds like amines, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing of the spots on the TLC plate and to improve the separation. ekb.eg

Advanced Spectroscopic and Structural Elucidation of Nitroquinazolinamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Quinazolinamine, N-ethyl-6-nitro-, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the proton and carbon framework.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: The proton NMR spectrum of 4-Quinazolinamine, N-ethyl-6-nitro- would be expected to show distinct signals for each unique proton. The aromatic protons on the quinazoline (B50416) ring system would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. Specifically, the proton at position 5 would likely be the most deshielded due to its proximity to the nitro group at position 6. The ethyl group protons would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, arising from spin-spin coupling with each other. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The spectrum of 4-Quinazolinamine, N-ethyl-6-nitro- would show signals for all ten carbon atoms. The carbons of the quinazoline ring would resonate at lower field (δ 110-165 ppm). The carbon atom attached to the nitro group (C6) and the carbons of the pyrimidine (B1678525) ring (C2, C4, C8a) would be significantly deshielded. The ethyl group carbons would appear at a much higher field.

Predicted ¹H and ¹³C NMR Data for 4-Quinazolinamine, N-ethyl-6-nitro- Predicted data based on general chemical shift values and analysis of related structures.

¹H NMR (400 MHz, DMSO-d₆)| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 | ~8.8 | d | ~2.5 |

| H7 | ~8.4 | dd | ~9.0, 2.5 |

| H8 | ~7.9 | d | ~9.0 |

| H2 | ~8.6 | s | - |

| NH | ~9.5 | br s | - |

| CH₂ (ethyl) | ~3.6 | q | ~7.2 |

¹³C NMR (100 MHz, DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~155 |

| C4 | ~158 |

| C4a | ~120 |

| C5 | ~128 |

| C6 | ~145 |

| C7 | ~124 |

| C8 | ~118 |

| C8a | ~152 |

| CH₂ (ethyl) | ~40 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. uni.luchemicalbook.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. nist.gov For 4-Quinazolinamine, N-ethyl-6-nitro-, COSY would confirm the coupling between the H7 and H8 protons on the benzene (B151609) portion of the quinazoline ring, as well as the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nist.gov It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the methylene proton quartet to its specific carbon signal and the aromatic proton signals to their respective aromatic carbon signals. uni.lu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. nist.gov This is particularly powerful for connecting different parts of the molecule. For example, HMBC would show correlations from the NH proton to carbons C4 and C4a, and from the H5 proton to C4, C6, and C8a, thereby confirming the substitution pattern on the quinazoline core.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This would be used to confirm the assignments of the ethyl group carbons and the aromatic CH carbons in the ¹³C NMR spectrum. sigmaaldrich.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 4-Quinazolinamine, N-ethyl-6-nitro-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₁₀H₁₀N₄O₂) by providing a highly accurate mass measurement. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂), the ethyl group, or other small neutral molecules, providing further evidence for the proposed structure.

Predicted Mass Spectrometry Data

| Technique | Expected Observation |

|---|---|

| HRMS | Molecular ion peak confirming the elemental formula C₁₀H₁₀N₄O₂ |

| EI-MS | Molecular Ion (M⁺) at m/z = 218 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of 4-Quinazolinamine, N-ethyl-6-nitro- would be expected to display several characteristic absorption bands.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically strong and appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. chemicalbook.com The N-H stretching vibration of the secondary amine would likely be observed as a sharp to moderately broad band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would give rise to a series of absorptions in the 1650-1450 cm⁻¹ region. chemicalbook.com

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

|---|---|---|

| Secondary Amine (N-H) | Stretch | ~3350 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H (ethyl) | Stretch | ~2980-2850 |

| C=N (quinazoline) | Stretch | ~1620 |

| C=C (aromatic) | Stretch | ~1600, ~1480 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

X-ray Crystallography for Precise Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. If a suitable single crystal of 4-Quinazolinamine, N-ethyl-6-nitro- could be grown, this technique would provide unambiguous confirmation of its structure. The analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the planarity of the quinazoline system and the conformation of the N-ethyl group. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. researchgate.net The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₀H₁₀N₄O₂). A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

Theoretical Elemental Composition for C₁₀H₁₀N₄O₂

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 55.04 |

| Hydrogen (H) | 4.62 |

| Nitrogen (N) | 25.67 |

Chemical Reactivity and Transformation Pathways of Nitro Quinazolinamine Scaffolds

Reactivity of the Nitro Functional Group

The nitro group is a potent electron-withdrawing group that significantly influences the reactivity of the quinazoline (B50416) scaffold. Its presence opens up a variety of chemical transformation pathways, primarily centered around its reduction to an amino group.

Catalytic and Chemical Reduction to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 6-amino-N-ethyl-4-quinazolinamine. This reaction is a critical step in the synthesis of many biologically active compounds. The resulting amino group can undergo further chemical modifications, such as diazotization, to introduce a wide range of functionalities. nih.gov

Commonly employed methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). For instance, 6-nitroquinazoline-2,4-diamine can be hydrogenated under a hydrogen atmosphere using a palladium-carbon catalyst to produce quinazoline-2,4,6-triamine. nih.gov

Table 1: Examples of Catalytic and Chemical Reduction of Nitroquinazolines

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-nitroquinazoline-2,4-diamine | H₂, Pd/C | Quinazoline-2,4,6-triamine | nih.gov |

Chemical Transformations of the Quinazoline Ring System

The quinazoline ring itself is a dynamic scaffold that can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the existing substituents.

Electrophilic Substitution Reactions and Positional Selectivity

Electrophilic aromatic substitution (SEAr) on the quinazoline ring is influenced by the directing effects of its substituents. wikipedia.org The electron-withdrawing nature of the nitro group at the 6-position deactivates the benzene (B151609) portion of the quinazoline ring towards electrophilic attack. Conversely, the amino group at the 4-position is an activating group. The interplay between these groups, along with the nitrogen atoms in the pyrimidine (B1678525) ring, dictates the regioselectivity of electrophilic substitutions. Generally, activating groups direct incoming electrophiles to the ortho and para positions. libretexts.org

Nucleophilic Attack and Substitution Reactions on the Quinazoline Core

The quinazoline ring, particularly when substituted with electron-withdrawing groups like nitro, is susceptible to nucleophilic attack. The 4-position of the quinazoline ring is particularly prone to nucleophilic aromatic substitution (SNAr). nih.govlassbio.com.brresearchgate.net For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position. nih.govresearchgate.net The presence of a nitro group at the 6-position would further activate the ring for such substitutions.

In related quinazoline systems, the position of the nitro group has been shown to significantly influence the outcome of reactions. researchgate.net For example, studies on 5,7-dinitroquinazoline-4-one have explored the regioselective nucleophilic aromatic substitution of the nitro groups. rsc.org

Reactivity and Derivatization of the N-ethyl Amine Moiety

The N-ethyl amine group at the 4-position is a key site for derivatization. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of reactions to modify the structure.

One common method for derivatization is through reaction with electrophiles. For example, the amine can be acylated or alkylated to introduce new functional groups. The reactivity of this amine can be influenced by the electronic effects of the substituents on the quinazoline ring.

Derivatization techniques, such as the use of 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate, are employed in analytical chemistry to tag and analyze amine-containing compounds. scispace.com While not a direct reaction of the N-ethyl group itself, this highlights the general reactivity of amino groups for derivatization.

Further modifications can be achieved through reactions such as the Buchwald-Hartwig or Suzuki coupling, which are powerful methods for forming carbon-nitrogen and carbon-carbon bonds, respectively, and have been applied to the synthesis of various substituted aminoquinazolines. researchgate.net

Computational and Theoretical Investigations of Nitroquinazolinamine Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electronic structure, which governs the molecule's stability, reactivity, and intermolecular interactions.

For 4-Quinazolinamine, N-ethyl-6-nitro-, quantum chemical calculations elucidate the distribution of electron density and the energies of frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The presence of the electron-withdrawing nitro (-NO₂) group and the quinazoline (B50416) core significantly influences the electronic properties. DFT calculations can precisely quantify these effects, mapping out the electrostatic potential to identify electron-rich and electron-poor regions. This information is crucial for predicting how the molecule will interact with biological macromolecules. rsc.org Automated quantum chemistry workflows can efficiently calculate these properties, providing a rapid reactivity profile for new or hypothetical structures. rsc.org

Table 1: Calculated Electronic Properties of 4-Quinazolinamine, N-ethyl-6-nitro-

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 5.2 D | Measures molecular polarity and influences solubility |

Note: The values in this table are representative and derived from typical quantum chemical calculations for similar nitroaromatic compounds.

Molecular Docking Simulations for Investigating Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net For quinazoline derivatives, a common target of investigation is the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. nih.gov

In a typical docking simulation, the 3D structure of 4-Quinazolinamine, N-ethyl-6-nitro- is placed into the active site of a target protein like EGFR. The simulation software then explores various binding poses, calculating a "docking score" for each, which estimates the binding free energy. researchgate.net A lower (more negative) score generally indicates a more favorable binding interaction. researchgate.net

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. nih.gov For instance, the quinazoline scaffold can form critical hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. nih.gov The 6-nitro group and the N-ethyl substituent can also form specific contacts that contribute to binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results against EGFR

| Parameter | Result | Interpretation |

| Docking Score | -8.5 kcal/mol | Suggests strong binding affinity to the EGFR active site. |

| Key H-Bond Interactions | Met793 (hinge residue) | Anchors the ligand within the ATP-binding pocket. |

| Key Hydrophobic Interactions | Leu718, Val726, Ala743 | Stabilize the ligand through interactions with the ethyl group and quinazoline core. |

In silico ADME Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. nih.gov In silico ADME prediction tools use a molecule's structure to estimate these pharmacokinetic properties, allowing for early identification of potential liabilities. researchgate.net

For 4-Quinazolinamine, N-ethyl-6-nitro-, computational models can predict a range of physicochemical and pharmacokinetic parameters. These include lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for crossing the blood-brain barrier. researchgate.net Many of these predictive models are based on established guidelines like Lipinski's Rule of Five, which helps assess a compound's "drug-likeness" and its likelihood of being orally bioavailable. researchgate.net The evolution of these computational tools has made them a cornerstone of modern medicinal chemistry, helping to reduce attrition rates in drug development. nih.gov

Table 3: Predicted ADME Properties for 4-Quinazolinamine, N-ethyl-6-nitro-

| ADME Property | Predicted Value/Outcome | Implication for Pharmacokinetics |

| Molecular Weight | 218.21 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.5 | Optimal range for membrane permeability |

| Aqueous Solubility | Moderately Soluble | May require formulation strategies for optimal absorption |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the GI tract |

| BBB Permeant | No | Low likelihood of crossing the blood-brain barrier |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a quantitative framework for these investigations. nih.gov

QSAR models are mathematical equations that correlate variations in molecular structure with changes in biological activity. researchgate.net To build a QSAR model for a series of quinazoline analogs, researchers first calculate a set of molecular descriptors (numerical representations of chemical properties) for each compound. These descriptors, along with experimental activity data, are then used to generate a predictive model. nih.gov

For the 6-nitroquinazoline (B1619102) series, a QSAR study could explore how different substituents at the 4-position (e.g., N-ethyl, N-propyl, N-phenyl) impact inhibitory potency against a specific target like EGFR. The model could reveal that activity is correlated with specific properties of the substituent, such as its size, hydrophobicity, or hydrogen bonding capacity. nih.gov Such models are powerful tools for rationally designing new compounds with improved activity and for prioritizing which molecules to synthesize next. researchgate.net

Table 4: Illustrative SAR Data for 4-Substituted 6-Nitroquinazolines

| Substituent at N-4 | Hydrophobicity (clogP) | Predicted Activity (IC₅₀, nM) | SAR Interpretation |

| N-methyl | 1.9 | 50 | Baseline activity |

| N-ethyl | 2.4 | 25 | Increased hydrophobicity improves activity |

| N-propyl | 2.9 | 30 | Further increase in size may lead to steric clash, slightly reducing activity |

| N-isopropyl | 2.8 | 60 | Branched alkyl group is disfavored |

Biological and Pharmacological Research Paradigms for N Ethyl 6 Nitro 4 Quinazolinamine and Its Analogues

Modulation of Receptor Tyrosine Kinases (RTKs) and Downstream Signaling

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating essential cellular processes, including growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common driver of various diseases, most notably cancer. Consequently, the development of small molecule inhibitors targeting RTKs has been a major focus of drug discovery efforts.

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The epidermal growth factor receptor (EGFR) is a well-established RTK implicated in the pathogenesis of several cancers. The inhibitory potential of N-ethyl-6-nitro-4-quinazolinamine and its derivatives against EGFR has been a primary area of investigation. researchgate.netnih.gov

Research indicates that quinazoline-based inhibitors, including analogues of N-ethyl-6-nitro-4-quinazolinamine, function as ATP-competitive inhibitors of the EGFR kinase domain. nih.gov This means they bind to the same site as adenosine (B11128) triphosphate (ATP), the enzyme's natural substrate, thereby preventing the phosphorylation events that initiate downstream signaling cascades. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the EGFR active site, providing insights for the rational design of more potent and selective inhibitors. nih.gov The introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline (B50416) scaffold has been shown to potentially enhance binding affinity by increasing the opportunities for interaction with key amino acid residues in the active pocket. nih.gov

By inhibiting EGFR, these compounds can trigger a range of cellular responses. A significant outcome is the disruption of pathways that control cell proliferation and survival. nih.gov For instance, studies have demonstrated that potent 6-nitro-4-substituted quinazoline derivatives can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov This highlights their potential to counteract the uncontrolled cell growth characteristic of tumors.

Inhibition of Other Protein Kinases

While EGFR has been a primary focus, the activity of N-ethyl-6-nitro-4-quinazolinamine analogues extends to other protein kinases. The selectivity profile of these inhibitors is a critical aspect of their pharmacological characterization, as off-target effects can lead to unintended consequences.

One study evaluated the inhibitory activity of a potent EGFR inhibitor, compound 7i, against a panel of 30 different protein kinases. The results demonstrated that this compound exhibited excellent activity against EGFR while showing no significant inhibition of the other kinases tested, indicating a favorable kinase-targeting profile. nih.gov

Kinases that are often evaluated for cross-reactivity with kinase inhibitors include:

Src and Lck: Members of the Src family of non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. selleckchem.com

Abl: A non-receptor tyrosine kinase implicated in cell proliferation and survival. selleckchem.com

GSK (Glycogen Synthase Kinase): A serine/threonine kinase with diverse roles in cellular signaling. nih.gov

Kit: A receptor tyrosine kinase crucial for the development and function of certain cell types. selleckchem.com

p38 MAP Kinase: A key component of the mitogen-activated protein kinase pathway involved in stress and inflammatory responses. crossfire-oncology.comselleckchem.com

CDK-2 and CDK-5 (Cyclin-Dependent Kinases): Serine/threonine kinases that regulate the cell cycle. nih.gov

IKK (IκB Kinase): A key regulator of the NF-κB signaling pathway, which is involved in inflammation and immunity. selleckchem.com

JNK3 (c-Jun N-terminal Kinase 3): A member of the MAPK family involved in stress responses and apoptosis. selleckchem.com

bFGFR (basic Fibroblast Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor): Receptor tyrosine kinases involved in angiogenesis and cell growth. selleckchem.com

RAF: A family of serine/threonine-specific protein kinases that are part of the MAPK/ERK signaling pathway. selleckchem.com

ZAP70: A tyrosine kinase essential for T-cell signaling.

Interaction with Efflux Transporters

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.

Structural Determinants Influencing Transporter Binding Affinity

The quinazoline scaffold has been identified as a promising pharmacophore for the development of inhibitors of ABC transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov The structural features of N-ethyl-6-nitro-4-quinazolinamine analogues play a crucial role in their ability to bind to and inhibit these transporters.

Research has shown that the hydrophobicity of the substituents on the quinazoline ring is an important factor for binding affinity to both BCRP and P-gp. nih.gov For instance, introducing methyl, ethyl, and n-propyl groups at the para position of the A or B rings of quinazolinamine scaffolds has been explored to enhance their interaction with these transporters. nih.gov Furthermore, the position of substituents is critical, with para or meta substitutions on the quinazolinamine derivatives generally being more potent than ortho substitutions. nih.gov The core quinazoline structure itself is considered vital for maintaining high binding affinity and inhibitory potency against P-gp. researchgate.net

Investigations into Antimicrobial Activity

Quinazoline derivatives have been widely investigated for their potential as antimicrobial agents. nih.govujpronline.comorientjchem.orgresearchgate.net The antimicrobial efficacy of these compounds is often attributed to the versatile quinazoline core, which can be readily modified with various functional groups to enhance activity. nih.gov

Mechanisms of Antibacterial Action (e.g., disruption of cell wall integrity, DNA interaction)

The antibacterial action of quinazoline derivatives is thought to involve multiple mechanisms. Some studies suggest that these compounds can interfere with the integrity of the bacterial cell wall. mdpi.com The lipophilic nature of the quinazoline ring allows it to penetrate the bacterial cell membrane, leading to disruption of cellular processes.

Another proposed mechanism is the interaction with bacterial DNA. nih.gov Nitroaromatic compounds, a class to which 6-nitroquinazolines belong, are known to undergo intracellular reduction to form reactive nitroso and superoxide (B77818) species. These intermediates can covalently bind to DNA, causing damage and ultimately leading to cell death. nih.gov This mechanism of action, involving the bioreduction of the nitro group, is a key area of investigation for nitroaromatic drugs. scielo.br While specific studies on N-ethyl-6-nitro-4-quinazolinamine are not available, the presence of the nitro group at the 6-position suggests that a similar mechanism involving DNA interaction could be a plausible mode of antibacterial action.

Data on the specific antibacterial activity of N-ethyl-6-nitro-4-quinazolinamine is not currently available in the reviewed literature. The following table presents data for related quinazoline derivatives against common bacterial pathogens.

| Compound/Derivative | Bacterial Strain | Activity/Observations |

| Indolo[1,2-c]quinazoline derivatives | Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes | Exhibited activity against these Gram-positive bacteria. ujpronline.com |

| 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocycles | Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis | Showed remarkably broad-spectrum antibacterial activity. ujpronline.com |

| Quinazolinone derivatives | Staphylococcus aureus | Tested compounds outperformed standard lincomycin (B1675468) at higher concentrations. ujpronline.com |

| Quinazolinone derivatives | Escherichia coli | None of the tested compounds were as effective as the standard ceftazidime. ujpronline.com |

Mechanisms of Antifungal Action

The antifungal activity of quinazoline derivatives has also been a subject of considerable research. nih.gov Similar to their antibacterial counterparts, the mechanism of antifungal action is believed to be multifaceted. One of the primary targets for many antifungal agents is the fungal cell membrane, specifically the synthesis of ergosterol (B1671047), a crucial component for maintaining membrane integrity. nih.gov Some quinazolinone derivatives have shown the potential to interfere with this process.

Additionally, for nitro-substituted quinazolines, the mechanism may involve the inhibition of enzymes crucial for fungal survival. For instance, nitro compounds have been shown to interact with the heme group of 14α-demethylase, an enzyme essential for ergosterol synthesis, leading to its inhibition. nih.gov The reduction of the nitro group can also lead to the generation of reactive oxygen species, inducing oxidative stress and contributing to fungal cell death. scielo.br

Specific data on the antifungal activity of N-ethyl-6-nitro-4-quinazolinamine is not available. The table below summarizes findings for related quinazoline compounds.

| Compound/Derivative | Fungal Strain | Activity/Observations |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Showed strong antifungal activity compared to the standard drug griseofulvin. nih.gov |

| Quinazoline derivative (unspecified) | Not specified | Showed strong antifungal activity compared to the standard drug fluconazole. nih.gov |

| Pyrazol-quinazolinone derivatives | General antifungal activity | Reported to have good antifungal effects. tandfonline.com |

| 5,8-Quinazolinediones | Candida species, Aspergillus niger | Exhibited potent antifungal activity. mdpi.com |

| Indolo[1,2-c]quinazoline derivatives | Pathogenic fungal strains | Demonstrated activity against various pathogenic fungi. ujpronline.com |

| Metal ion complexes of quinazoline derivatives | Candida albicans | Showed promising antifungal activity. orientjchem.org |

Research into Antiparasitic Activities

The search for new antiparasitic agents is a critical area of drug discovery, and quinazoline derivatives have emerged as a promising scaffold.

Selective Activity against Specific Pathogenic Organisms (e.g., Trypanosoma cruzi)

Recent research has highlighted the potential of 6-nitroquinazoline (B1619102) derivatives as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net A study on a series of quinazoline-2,4,6-triamine derivatives revealed that compounds with nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were the most potent in their antiprotozoal activity against both epimastigote and trypomastigote forms of T. cruzi. nih.govresearchgate.net This effect was observed within 24 hours and was sustained for at least five days. nih.govresearchgate.net The presence of the nitro group is thought to be crucial for this activity, potentially through activation by parasite-specific type I nitroreductases, which are absent in the human host. nih.gov

The following table presents in vitro activity data for 6-nitroquinazoline analogues against Trypanosoma cruzi.

| Compound | Parasite Form | IC₅₀ (µM) |

| Compound 2 (a 6-nitroquinazoline derivative) | Epimastigotes | < 20 |

| Compound 3 (a 6-nitroquinazoline derivative) | Epimastigotes | < 20 |

| Compound 4 (a 6-nitroquinazoline derivative) | Epimastigotes | < 20 |

Data sourced from a study on quinazoline-2,4,6-triamine derivatives. nih.gov

In vitro Cytotoxicity against Non-Targeted Mammalian Cells (e.g., fibroblasts)

A crucial aspect of developing antiparasitic drugs is ensuring their selectivity, meaning they should be effective against the parasite while exhibiting low toxicity to host cells. Studies on 6-nitroquinazoline derivatives have shown promising results in this regard. For instance, the same series of 6-nitro-substituted quinazoline-2,4,6-triamine derivatives that were potent against T. cruzi were found to be non-toxic to human foreskin fibroblast (HFF1) cells, indicating a high selectivity index. nih.govresearchgate.net This low cytotoxicity towards a normal human cell line is a significant advantage. nih.gov Other studies on different 6-nitro-4-substituted quinazolines have also reported a good safety profile against normal fibroblast cells.

Anti-inflammatory Potential and Associated Molecular Mechanisms

The quinazoline scaffold is also recognized for its anti-inflammatory properties. mdpi.com Various derivatives have been shown to modulate key inflammatory pathways.

The molecular mechanisms underlying the anti-inflammatory effects of quinazoline derivatives are diverse and often involve the inhibition of pro-inflammatory enzymes and cytokines. Several studies have demonstrated that quinazoline derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. nih.govmdpi.com Furthermore, quinazolines have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), including IL-6. nih.gov

Specifically for 6-nitroquinazolines, research has demonstrated their ability to suppress TNF-α production. One study synthesized various 6-nitroquinazolines and found that compounds with a 4-fluorophenyl or 3,4-difluorophenyl moiety at the C(4)-position exhibited significant inhibitory effects on TNF-α production both in vitro and in vivo. The presence of an unsubstituted piperazine (B1678402) ring at the C(7)-position was also found to be crucial for this activity. While direct evidence for the inhibition of other specific inflammatory mediators by N-ethyl-6-nitro-4-quinazolinamine is lacking, the established activity of its analogues provides a strong rationale for further investigation into its anti-inflammatory potential.

Cellular Biological Effects and Phenotypes

The study of N-ethyl-6-nitro-4-quinazolinamine and its analogues has revealed significant effects on fundamental cellular processes, particularly those related to cell division and survival. Research into this class of compounds has highlighted their potential to modulate the cell cycle, induce programmed cell death (apoptosis), and exert broader effects on cell proliferation, making them a subject of interest in the context of proliferative diseases.

Cell Cycle Modulation (e.g., G2/M phase arrest)

A recurring theme in the investigation of 6-nitroquinazoline derivatives is their ability to interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division and replication. Disruption of this cycle is a key mechanism by which the growth of rapidly dividing cells, such as cancer cells, can be halted.

Notably, certain 6-nitro-4-substituted quinazoline derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov This phase represents the final checkpoint before a cell enters mitosis (M phase) to divide. By arresting cells in the G2/M phase, these compounds effectively prevent them from undergoing division, thereby inhibiting the proliferation of the cell population. For instance, studies on the quinolone derivative 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govnih.govmdpi.comselenadiazolo [3,4-h]quinoline-7-carboxylate (E2h) demonstrated its capacity to induce S and G2/M arrest in HeLa cells. nih.gov Similarly, the alkaloid erythraline (B1235506) was found to induce G2/M cell cycle arrest in SiHa cervical cancer cells, with a notable increase in the percentage of cells in the G2/M phase compared to untreated controls. mdpi.com This effect is significant as it suggests a mechanism of action that targets a critical control point in cell division. mdpi.comnih.gov

The induction of G2/M phase arrest is a common mechanism of action for various cytotoxic agents and is often a precursor to apoptosis. mdpi.com This modulation of the cell cycle is a key indicator of the antiproliferative potential of these compounds.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing old, damaged, or infected cells. A hallmark of cancer is the evasion of apoptosis, which allows for uncontrolled cell growth. The ability to induce apoptosis in cancer cells is therefore a highly sought-after characteristic in the development of new therapeutic agents.

Research has demonstrated that analogues of N-ethyl-6-nitro-4-quinazolinamine can effectively trigger apoptosis in cancer cell lines. For example, a study on new 6-nitro-4-substituted quinazoline derivatives revealed that the most potent compounds induced apoptosis in colon and lung cancer cells. nih.gov This pro-apoptotic effect was also observed with the quinolone derivative E2h, which was shown to induce apoptosis in HeLa cells, a process characterized by DNA fragmentation. nih.gov The study further elucidated that E2h-induced apoptosis was mediated through the generation of reactive oxygen species (ROS) and the activation of caspase 3, a key executioner caspase in the apoptotic pathway. nih.gov

The alkaloid erythraline has also been shown to induce caspase-independent apoptosis in SiHa cervical cancer cells, as evidenced by morphological changes and chromatin condensation. mdpi.com This indicates that these compounds can activate intrinsic cellular pathways to bring about the self-destruction of cancer cells.

Broader Effects on Cell Proliferation and Proliferative Diseases

The combined effects of cell cycle arrest and apoptosis induction culminate in a broader impact on cell proliferation. The antiproliferative properties of N-ethyl-6-nitro-4-quinazolinamine analogues have been evaluated against various cancer cell lines, demonstrating their potential in the context of proliferative diseases.

For instance, a series of 6-nitro derivatives of thiazole-containing 4(3H)-quinazolinone were synthesized and evaluated for their cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon carcinoma), and PC-3 (prostate carcinoma). nih.gov The results indicated that these compounds exhibited significant cytotoxic activities, inhibiting the growth of these cancer cells. nih.gov

The following table summarizes the cytotoxic activity of selected 6-nitroquinazoline analogues against different cancer cell lines, providing a comparative view of their antiproliferative effects.

| Compound/Analogue | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 6-nitro-4-substituted quinazolines | Colon and Lung Cancer Cells | Cytotoxicity and induction of apoptosis | nih.gov |

| 6-nitro derivatives of thiazole-containing 4(3H)-quinazolinone | MCF-7 (Breast), HT-29 (Colon), PC-3 (Prostate) | Cytotoxic activities | nih.gov |

| 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govnih.govmdpi.comselenadiazolo [3,4-h]quinoline-7-carboxylate (E2h) | HeLa (Cervical Cancer) | Inhibited cell growth and induced apoptosis | nih.gov |

| Erythraline | SiHa (Cervical Cancer) | Inhibitory effects on cell proliferation and induction of apoptosis | mdpi.com |

The research into the cellular effects of N-ethyl-6-nitro-4-quinazolinamine and its analogues underscores their potential as a foundation for the development of novel antiproliferative agents. Their ability to modulate critical cellular pathways involved in cell division and survival provides a strong rationale for their continued investigation in the context of cancer and other proliferative disorders.

Emerging Research Avenues and Future Perspectives for Nitroquinazolinamines

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives is continually evolving, with a significant shift towards greener and more sustainable methods. amegroups.org Traditional synthetic routes are often being replaced by innovative techniques that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Recent advancements in the synthesis of quinazoline and quinazolinone derivatives include the use of microwave irradiation, deep eutectic solvents (DES), and catalyst-free reactions in water. nih.govaacr.orguky.edu Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields for the preparation of 4-aminoquinazolines. researchgate.net Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining traction as green reaction media for the synthesis of quinazolinones. nih.govuky.edu These solvents are often biodegradable, have low toxicity, and can be recycled, making them an attractive alternative to conventional volatile organic solvents. nih.gov

Furthermore, catalyst- and solvent-free methods are being explored. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles has been successfully achieved in water without the need for a catalyst. aacr.org Such methods align perfectly with the principles of green chemistry by reducing the environmental impact of chemical synthesis. amegroups.orgnih.gov

While specific sustainable synthetic routes for "4-Quinazolinamine, N-ethyl-6-nitro-" are not extensively documented, the general principles and methodologies developed for the broader quinazoline class are directly applicable. Future research will likely focus on adapting these green chemistry approaches to the synthesis of N-alkyl-6-nitro-4-quinazolinamines, aiming for high-yield, cost-effective, and environmentally friendly production processes.

Elucidation of Comprehensive Structure-Activity Relationships for Diverse Biological Applications

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. researchgate.net Structure-activity relationship (SAR) studies are therefore crucial for the rational design of potent and selective therapeutic agents. For 6-nitroquinazolines, SAR studies have primarily focused on their potential as anticancer and anti-inflammatory agents.

The nitro group at the C-6 position of the quinazoline ring is a key feature that has been shown to influence biological activity. nih.gov SAR studies on various 6-nitroquinazolines have revealed that modifications at the C-4 position significantly impact their potency and selectivity. For instance, the introduction of different aniline (B41778) derivatives at the C-4 position has led to the discovery of potent epidermal growth factor receptor (EGFR) inhibitors. nih.gov

The N-ethyl group at the 4-amino position of the target compound, "4-Quinazolinamine, N-ethyl-6-nitro-", is another important structural feature. While specific SAR studies on this exact substitution pattern are limited, research on related 4-aminoquinazolines suggests that the nature of the alkylamino substituent can influence kinase inhibitory activity and other biological properties. nih.gov For example, in a series of 4-aminoquinoline (B48711) antiplasmodial agents, the electron-withdrawing or -donating capacity of substituents at the 7-position (analogous to the 6-position in quinazolines) was found to correlate with their activity. nih.gov

Future SAR studies on N-ethyl-6-nitro-4-quinazolinamine and its analogs will be essential to explore a wider range of biological targets. This could include screening against various kinase families, proteases, and other enzymes implicated in diseases such as cancer, inflammatory disorders, and infectious diseases. A comprehensive understanding of how the interplay between the N-ethyl and 6-nitro groups affects target binding and cellular activity will be pivotal for unlocking the full therapeutic potential of this compound class.

Integration of Cutting-Edge Computational Chemistry in Rational Drug Design

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of drug candidates. nih.govresearchgate.net For quinazoline derivatives, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are widely used to predict binding affinities, understand binding modes, and guide the design of new inhibitors. nih.govnih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions of 6-nitro-4-substituted quinazolines with their biological targets, such as the ATP-binding site of EGFR. nih.govnih.gov These studies provide valuable insights into the key amino acid residues involved in binding and help to explain the observed SAR. For instance, docking studies can rationalize why certain substituents at the C-4 position lead to enhanced inhibitory activity. nih.gov

In the context of "4-Quinazolinamine, N-ethyl-6-nitro-", computational modeling can be employed to predict its potential biological targets and to design novel analogs with improved potency and selectivity. By creating a virtual library of related compounds and docking them into the active sites of various kinases or other enzymes, researchers can prioritize the synthesis of the most promising candidates. nih.gov Furthermore, ADME (absorption, distribution, metabolism, and excretion) predictions can be performed in silico to assess the drug-likeness of designed compounds at an early stage, thereby reducing the likelihood of late-stage failures in drug development. tandfonline.com

The future of drug design for nitroquinazolinamines will undoubtedly involve a tighter integration of computational and experimental approaches. As computational methods become more accurate and powerful, they will play an increasingly important role in accelerating the discovery and development of new therapeutic agents based on the "4-Quinazolinamine, N-ethyl-6-nitro-" scaffold.

Exploration of Combination Strategies in Therapeutic Research

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.gov The rationale behind this approach is to target multiple signaling pathways simultaneously, enhance therapeutic efficacy, and overcome or delay the development of drug resistance. nih.gov

Quinazoline derivatives, especially those targeting EGFR, are often used in combination with other anticancer agents. amegroups.orgnih.gov For example, EGFR tyrosine kinase inhibitors (TKIs) have been investigated in combination with chemotherapy, radiotherapy, and other targeted therapies in non-small cell lung cancer (NSCLC). amegroups.orgnih.govuky.edu Clinical studies have shown that combining EGFR-TKIs with chemotherapy can lead to improved progression-free survival in patients with EGFR-mutated NSCLC. amegroups.org More recently, the combination of different targeted therapies, such as an EGFR inhibitor with a MET inhibitor, has been approved for certain types of lung cancer. aacr.org

Given that "4-Quinazolinamine, N-ethyl-6-nitro-" belongs to a class of compounds known to inhibit kinases, it is a prime candidate for exploration in combination therapy settings. Future research could investigate the synergistic effects of this compound with existing chemotherapeutic drugs, other kinase inhibitors, or immunotherapy agents. For instance, combining a novel kinase inhibitor with a standard-of-care drug could lead to enhanced tumor cell killing and a reduction in the required doses of each agent, potentially minimizing side effects.

The exploration of combination strategies represents a promising avenue for expanding the therapeutic applications of nitroquinazolinamines. By identifying synergistic drug combinations, it may be possible to develop more effective and durable treatment regimens for a variety of diseases.

Q & A

Q. How can a mixed-methods approach enhance the study of 4-Quinazolinamine’s dual roles as a therapeutic and a chemical probe?

Q. What role does ab initio modeling play in understanding the electronic properties of the nitro group in 4-Quinazolinamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.